molecular formula C25H35ClN6O5S B038892 Ata-fpr-CK CAS No. 115290-74-9

Ata-fpr-CK

Cat. No.: B038892
CAS No.: 115290-74-9
M. Wt: 567.1 g/mol
InChI Key: ZAYSEFJZQOECOL-AABGKKOBSA-N
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Description

N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone is a synthetic compound known for its role as a protease inhibitor. This compound is particularly significant in biochemical research due to its ability to inhibit specific proteases, making it useful in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone typically involves the chlorination of ketones. One common method includes the use of trichloromethanesulfonyl chloride for efficient α-chlorination of aldehydes under mild conditions . Another method involves the use of N-chlorosuccinimide (NCS) as the chlorine source, which provides good yields and high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of N-alkenoxypyridinium salts as substrates and quaternary ammonium salts as halogen sources. These methods offer mild reaction conditions, excellent functional group tolerance, and a wide substrate scope .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone is unique due to its specific structure, which allows it to inhibit a broader range of proteases compared to other similar compounds. Its ability to form covalent bonds with both cysteine and histidine residues makes it a versatile inhibitor in biochemical research .

Properties

CAS No.

115290-74-9

Molecular Formula

C25H35ClN6O5S

Molecular Weight

567.1 g/mol

IUPAC Name

S-[2-[[(2R)-1-[[(2S)-1-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl] ethanethioate

InChI

InChI=1S/C25H35ClN6O5S/c1-16(33)38-15-22(35)30-18(13-17-7-3-2-4-8-17)23(36)31-24(37)20-10-6-12-32(20)19(21(34)14-26)9-5-11-29-25(27)28/h2-4,7-8,18-20H,5-6,9-15H2,1H3,(H,30,35)(H4,27,28,29)(H,31,36,37)/t18-,19+,20+/m1/s1

InChI Key

ZAYSEFJZQOECOL-AABGKKOBSA-N

Isomeric SMILES

CC(=O)SCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@@H](CCCN=C(N)N)C(=O)CCl

SMILES

CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl

Canonical SMILES

CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl

115290-74-9

Synonyms

ATA-FPR-CK
N(alpha)-((acethylthio)acetyl)-Phe-Pro-Arg-Ch2Cl
N(alpha)-((acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone

Origin of Product

United States

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